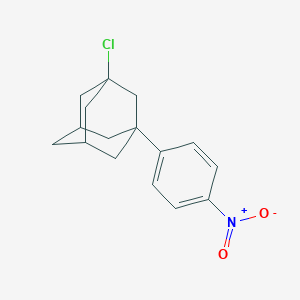

1-Chloro-3-(4-nitrophenyl)adamantane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-3-(4-nitrophenyl)adamantane is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound features a chlorine atom and a nitrophenyl group attached to the adamantane core, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 1-Chloro-3-(4-nitrophenyl)adamantane typically involves the functionalization of the adamantane core. One common method is the radical functionalization approach, where adamantane derivatives are synthesized via carbocation or radical intermediates Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1-Chloro-3-(4-nitrophenyl)adamantane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.

Reduction Reactions: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The adamantane core can be oxidized to introduce additional functional groups, such as hydroxyl groups, using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Chloro-3-(4-nitrophenyl)adamantane has several scientific research applications:

Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.

Mecanismo De Acción

The mechanism by which 1-Chloro-3-(4-nitrophenyl)adamantane exerts its effects involves its interaction with molecular targets and pathways. The rigid adamantane core provides stability, while the functional groups (chlorine and nitrophenyl) allow for specific interactions with biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

1-Chloro-3-(4-nitrophenyl)adamantane can be compared with other adamantane derivatives, such as:

1-Chloroadamantane: Lacks the nitrophenyl group, making it less versatile in terms of functionalization.

1-Nitroadamantane:

1,3-Dichloroadamantane: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of chlorine and nitrophenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Actividad Biológica

1-Chloro-3-(4-nitrophenyl)adamantane, a compound belonging to the adamantane family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its adamantane backbone, which is a saturated hydrocarbon structure known for its stability and unique three-dimensional conformation. The presence of the chloro and nitrophenyl groups enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN1O2 |

| Molar Mass | 253.71 g/mol |

| CAS Number | 54451-85-3 |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cells demonstrated that this compound inhibits cell proliferation, suggesting a potential role as an anticancer agent. The mechanism involves the induction of apoptosis, characterized by chromatin condensation and DNA fragmentation in treated cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical for cellular processes. Notably, it targets ribonucleotide reductase, an enzyme essential for DNA synthesis. By inhibiting this enzyme, this compound disrupts the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its interaction with molecular targets within cells:

- Enzyme Binding : The compound binds to the active site of ribonucleotide reductase, blocking substrate access and inhibiting enzyme activity.

- Induction of Apoptosis : Treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, facilitating programmed cell death in cancer cells.

Study on Breast Cancer Cell Lines

In a study evaluating the cytotoxic effects of various adamantane derivatives on breast cancer cell lines (MCF7, T47D), this compound was found to have an IC50 value significantly lower than that of many conventional chemotherapeutics. This suggests a promising avenue for its use in treating resistant forms of breast cancer .

Comparative Analysis with Other Compounds

A comparative analysis with other adamantane derivatives revealed that this compound exhibited superior cytotoxicity against certain cancer types. For instance, it was more effective than derivatives lacking the nitrophenyl group in terms of inhibiting cell growth and inducing apoptosis .

Propiedades

IUPAC Name |

1-chloro-3-(4-nitrophenyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c17-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)18(19)20/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSQWQHHGHQGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.